molecular formula C25H31ClN2O4 B12387424 Mao A/hsp90-IN-2

Mao A/hsp90-IN-2

Cat. No.: B12387424
M. Wt: 459.0 g/mol
InChI Key: UGMCCVYCFXAQTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Mao A/hsp90-IN-2 involves the conjugation of N-methylpropargylamine with 4-isopropylresorcinol. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve scaling up the synthetic route while ensuring the purity and yield of the compound are maintained.

Chemical Reactions Analysis

Mao A/hsp90-IN-2 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mao A/hsp90-IN-2 has a wide range of scientific research applications, including:

Mechanism of Action

Mao A/hsp90-IN-2 exerts its effects by inhibiting the activity of heat shock protein 90 and monoamine oxidase A. Heat shock protein 90 is an ATP-dependent molecular chaperone that assists in the folding and activation of client proteins . By inhibiting heat shock protein 90, this compound disrupts the folding and activation of these proteins, leading to the inhibition of cancer cell growth. Monoamine oxidase A is an enzyme involved in the degradation of neurotransmitters. Inhibition of monoamine oxidase A by this compound leads to increased levels of neurotransmitters, which can have various effects on cellular processes .

Comparison with Similar Compounds

Mao A/hsp90-IN-2 is unique in its dual inhibition of heat shock protein 90 and monoamine oxidase A. Similar compounds include:

This compound stands out due to its ability to simultaneously inhibit both heat shock protein 90 and monoamine oxidase A, making it a valuable tool in cancer research and therapy .

Properties

Molecular Formula

C25H31ClN2O4

Molecular Weight

459.0 g/mol

IUPAC Name

N-[3-chloro-4-[3-[methyl(prop-2-ynyl)amino]propoxy]phenyl]-N-ethyl-2,4-dihydroxy-5-propan-2-ylbenzamide

InChI

InChI=1S/C25H31ClN2O4/c1-6-11-27(5)12-8-13-32-24-10-9-18(14-21(24)26)28(7-2)25(31)20-15-19(17(3)4)22(29)16-23(20)30/h1,9-10,14-17,29-30H,7-8,11-13H2,2-5H3

InChI Key

UGMCCVYCFXAQTN-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC(=C(C=C1)OCCCN(C)CC#C)Cl)C(=O)C2=C(C=C(C(=C2)C(C)C)O)O

Origin of Product

United States

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